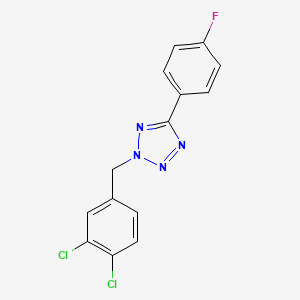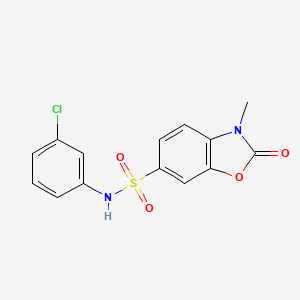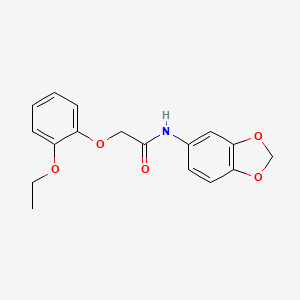![molecular formula C16H13N3O B5652902 6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)
6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline" belongs to a broader class of compounds known for their varied chemical properties and potential biological activities. Quinoline derivatives, including oxadiazole and pyrazoloquinolines, have been extensively studied for their synthesis, structural characterization, and biological evaluations due to their potential applications in medicinal chemistry.
Synthesis Analysis
Quinoline derivatives, including those with oxadiazole motifs, are typically synthesized through chloro-amine coupling reactions, utilizing different catalysts and solvents to achieve desired substituents and structures. For example, a series of quinoline-based 1,3,4-oxadiazole derivatives were synthesized using iodobenzenediacetate as an effective catalyst, showcasing the versatility in modifying the quinoline nucleus through various cyclization reactions (Ladani & Patel, 2015).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be intricately designed through the synthesis process. Studies have shown how single hydrogen bonds and crystallographic analysis can elucidate the structural configuration of such compounds, highlighting their cyclic and isomeric nature (Portilla et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. For instance, the synthesis of oxadiazoloquinoline derivatives involves multiple steps, including cyclization and hydrolysis, to achieve compounds with specific chemical properties (El-Abadelah et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their specific molecular arrangements and substitutions. Structural elucidations, including X-ray crystallography, play a vital role in understanding these properties and their implications for biological activity (Garudachari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of quinoline derivatives. These properties are critical for their potential therapeutic applications and are assessed through various biochemical and pharmacological studies (Alam et al., 2011).
Propiedades
IUPAC Name |
6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-19-10-12(11-5-3-2-4-6-11)9-13-15(19)8-7-14-16(13)18-20-17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJYFVXHCWBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=C1C=CC3=NON=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)
![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5652863.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)


![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)


![1-methyl-2-oxo-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5652914.png)
![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)